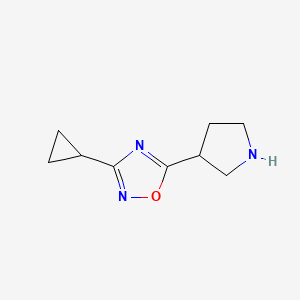
3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
“3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole” is a chemical compound with the molecular formula C9H13N3O .
Molecular Structure Analysis
The molecular structure of “3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole” consists of a cyclopropyl group, a pyrrolidin-3-yl group, and a 1,2,4-oxadiazole group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole” would depend on its molecular structure. It has a molecular weight of 179.219 Da .
Applications De Recherche Scientifique
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles, including structures similar to 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have been extensively studied for their therapeutic potential across a wide range of diseases. These compounds are known for their ability to interact effectively with various enzymes and receptors due to their structural features, including nitrogen atoms similar to pyridine. This interaction facilitates a broad spectrum of biological activities, making 1,3,4-oxadiazole derivatives promising candidates in medicinal chemistry for the treatment of diseases such as cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, viral diseases, and more. The wide-ranging therapeutic applications highlight the significant potential of these compounds in drug development and therapeutic interventions (Verma et al., 2019).
Metal-Ion Sensing Applications
Beyond their therapeutic applications, 1,3,4-oxadiazole compounds, including variants like 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have shown remarkable utility in the field of metal-ion sensing. These compounds are integral in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of coordination sites (N and O donor atoms). This makes them ideal for detecting and sensing various metal ions, a capability that is essential in environmental monitoring, biomedical research, and the development of diagnostic tools (Sharma et al., 2022).
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been a significant focus of research, given the global challenge of antimicrobial resistance. These compounds, including those structurally related to 3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, have demonstrated potent activity against a variety of microbial pathogens. Their efficacy often surpasses that of existing antibiotics, making them promising candidates for the development of new antimicrobial drugs. This potential is critical in the ongoing fight against drug-resistant bacteria and the search for novel antimicrobial agents (Glomb & Świątek, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole” would depend on the specific scientific or industrial context in which this compound is used. Potential areas of interest could include its synthesis, its reactivity, its physical and chemical properties, and its potential applications .
Propriétés
IUPAC Name |
3-cyclopropyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-6(1)8-11-9(13-12-8)7-3-4-10-5-7/h6-7,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWKRAJPWOGTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)
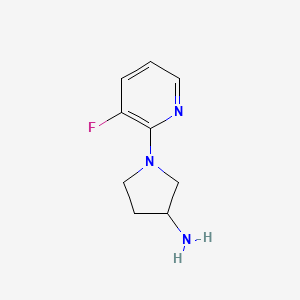
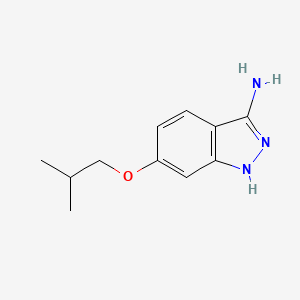
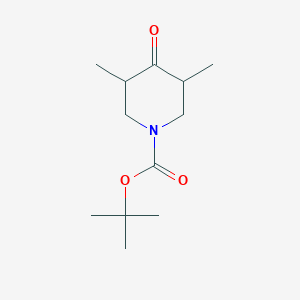

![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)
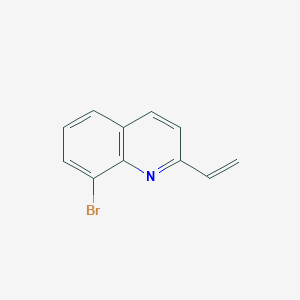
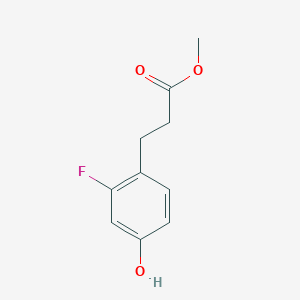
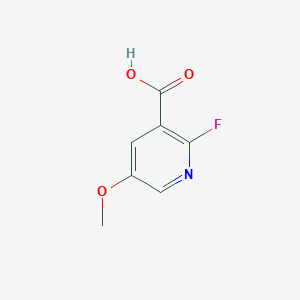
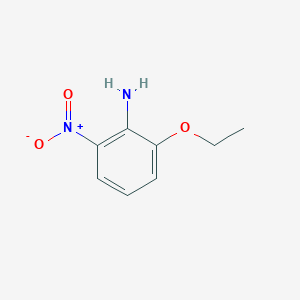
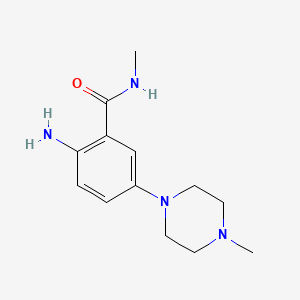
![7-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1445193.png)